2-Chloro-N-[cyano(oxolan-3-yl)methyl]acetamide
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Overview
Description
2-Chloro-N-[cyano(oxolan-3-yl)methyl]acetamide is a chemical compound with a complex structure that includes a chloroacetamide group, a cyano group, and an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[cyano(oxolan-3-yl)methyl]acetamide typically involves the reaction of chloroacetyl chloride with a cyano-substituted oxolane derivative. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[cyano(oxolan-3-yl)methyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The oxolane ring can be oxidized to a lactone using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, water), mild heating.
Reduction: Reducing agents (lithium aluminum hydride), solvents (ether), low temperatures.
Oxidation: Oxidizing agents (potassium permanganate), solvents (acetone), room temperature.
Major Products
Substitution: Formation of N-substituted acetamides.
Reduction: Formation of amine derivatives.
Oxidation: Formation of lactone derivatives.
Scientific Research Applications
2-Chloro-N-[cyano(oxolan-3-yl)methyl]acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[cyano(oxolan-3-yl)methyl]acetamide involves its interaction with specific molecular targets. The chloroacetamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The cyano group may also interact with biological molecules, affecting cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(cyano-2-thienylmethyl)acetamide: Similar structure but with a thienyl ring instead of an oxolane ring.
2-Cyano-N-(2-pyridyl)acetamide: Contains a pyridyl ring instead of an oxolane ring.
Uniqueness
2-Chloro-N-[cyano(oxolan-3-yl)methyl]acetamide is unique due to the presence of the oxolane ring, which imparts specific chemical and biological properties. This structural feature can influence the compound’s reactivity and interactions with biological targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
2-chloro-N-[cyano(oxolan-3-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O2/c9-3-8(12)11-7(4-10)6-1-2-13-5-6/h6-7H,1-3,5H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPQYRRZQEXDSBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(C#N)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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